
N,N,N-Triethylpropan-1-aminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethylpropan-1-aminium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a perchlorate anion and a quaternary ammonium cation. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethylpropan-1-aminium perchlorate typically involves the reaction of triethylamine with 1-chloropropane to form N,N,N-Triethylpropan-1-aminium chloride. This intermediate is then reacted with perchloric acid to yield the final product, this compound. The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve high efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethylpropan-1-aminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where the perchlorate anion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized forms of the compound, while substitution reactions result in the formation of new quaternary ammonium salts with different anions .
Scientific Research Applications
N,N,N-Triethylpropan-1-aminium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Mechanism of Action
The mechanism of action of N,N,N-Triethylpropan-1-aminium perchlorate involves its interaction with molecular targets and pathways. The compound can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction. It may also interact with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,N-Triethylpropan-1-aminium perchlorate include other quaternary ammonium salts such as:
- N,N,N-Trimethylpropan-1-aminium chloride
- N,N,N-Triethylbutan-1-aminium perchlorate
- N,N,N-Triethylpropan-1-aminium bromide
Uniqueness
This compound is unique due to its specific combination of the triethylammonium cation and the perchlorate anion. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
99051-44-2 |
|---|---|
Molecular Formula |
C9H22ClNO4 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
triethyl(propyl)azanium;perchlorate |
InChI |
InChI=1S/C9H22N.ClHO4/c1-5-9-10(6-2,7-3)8-4;2-1(3,4)5/h5-9H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
JZGLWTZVDHCKKH-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](CC)(CC)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


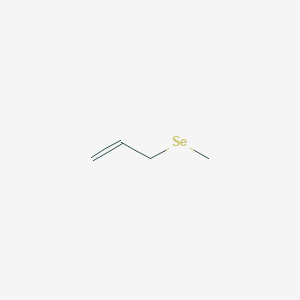
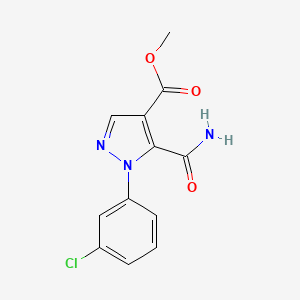
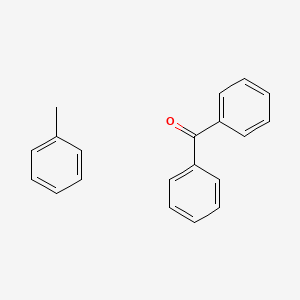

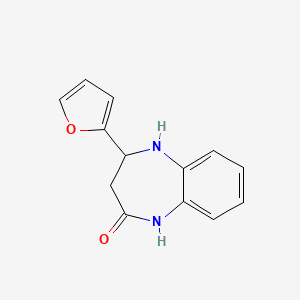
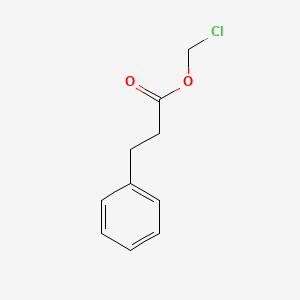
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
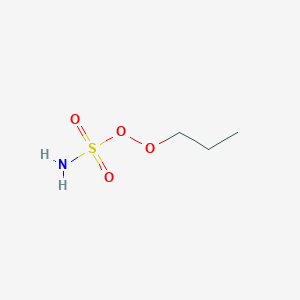
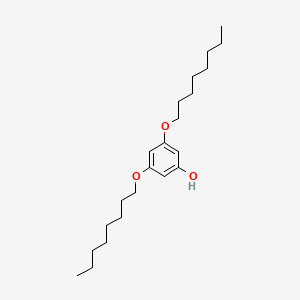
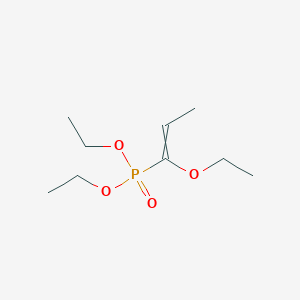
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
